molecular formula C10H8N4 B8499841 1-Aminopyrazolo[1,5-c]quinazoline

1-Aminopyrazolo[1,5-c]quinazoline

Cat. No. B8499841
M. Wt: 184.20 g/mol
InChI Key: XUTPDXWQYSTOSG-UHFFFAOYSA-N
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Patent
US04303660

Procedure details

21.4 g (0.1 mole) of 1-nitropyrazolo[1,5-c]quinazoline are treated with hydrogen in ethanol and in the presence of palladium/carbon at room temperature and atmospheric pressure. When the hydrogen consumption ceases, the solution is filtered and evaporated. 14.7 g (80%) of 1-aminopyrazolo[1,5-c]quinazoline are obtained. M.p.: 168°-170° C.
Name
1-nitropyrazolo[1,5-c]quinazoline
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]2[C:16]=1[C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:9]=[CH:8]2)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][N:7]2[C:16]=1[C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:9]=[CH:8]2

Inputs

Step One
Name
1-nitropyrazolo[1,5-c]quinazoline
Quantity
21.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN2C=NC=3C=CC=CC3C21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the hydrogen consumption ceases
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN2C=NC=3C=CC=CC3C21
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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